molecular formula C8H7IO4 B1451593 Methyl 3,5-dihydroxy-4-iodobenzoate CAS No. 338454-02-7

Methyl 3,5-dihydroxy-4-iodobenzoate

Cat. No. B1451593
CAS RN: 338454-02-7
M. Wt: 294.04 g/mol
InChI Key: CONSJSAOECUWLV-UHFFFAOYSA-N
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Description

“Methyl 3,5-dihydroxy-4-iodobenzoate” is an organic compound with the molecular formula C8H7IO4 . It is a derivative of benzoic acid and belongs to the class of dihydroxybenzoic acid esters.


Synthesis Analysis

The synthesis of “this compound” involves a reaction with hydrogen chloride, iodine, and sodium bicarbonate in methanol . The reaction is quenched to pH 2 with HCl (37%) and then allowed to warm to room temperature. The reaction is concentrated to dryness and recrystallized from methanol-water .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C8H7IO4/c1-13-8(12)4-2-5(10)7(9)6(11)3-4/h2-3,10-11H,1H3 . The average mass is 294.043 Da and the monoisotopic mass is 293.938904 Da .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a high GI absorption and is BBB permeant . Its water solubility is calculated to be 0.33 mg/ml .

Scientific Research Applications

Metabolism and Excretion Studies

  • Species Variations in Metabolism : A study on the metabolism and excretion of n-butyl 4-hydroxy-3,5-diiodobenzoate, a related compound to Methyl 3,5-dihydroxy-4-iodobenzoate, reveals significant species differences in the excretion of its metabolites. Specifically, 3,5-diiodoanisic acid, a metabolite resulting from O-methylation, was found predominantly in the urine of human subjects and certain primate species, but not in rats and rabbits, which excreted primarily 4-hydroxy-3,5-diiodobenzoic acid and its glycine conjugate (Wold, Smith, & Williams, 1973).

Chemical Synthesis and Safety

  • Difluoromethylation of Methyl 4-Hydroxy-3-iodobenzoate : The difluoromethylation of Methyl 4-Hydroxy-3-iodobenzoate, similar to this compound, has been successfully conducted on a multi-kilogram scale. This process underwent safety evaluations and optimizations, showcasing a practical and safe method for large-scale production (Sperry & Sutherland, 2011).

Biochemical Reactions and Analyses

  • Formation of Tetraiodobenzophenone : Research involving 4-hydroxy-3,5-di-iodobenzoic acid, a compound closely related to this compound, demonstrates the formation of 4,4′-dihydroxy-3,3′,5,5′-tetraiodobenzophenone through oxidative coupling. This highlights the chemical reactivity and potential for forming complex compounds (Matsuura, Nakashima, & Ohe, 1967).

Molecular and Crystal Analysis

  • Structural Analysis of Methyl 4-hydroxybenzoate : Methyl 4-hydroxybenzoate, often used in cosmetics and food preservation, underwent a detailed structural analysis using X-ray crystallography and computational calculations. This analysis provided insights into its molecular interactions, which could be relevant for understanding the properties of this compound (Sharfalddin et al., 2020).

Organic Chemistry Applications

  • Organic Substitution Reactions : Methyl 3,5-dihydroxybenzoate undergoes nucleophilic attack of thiocyanate ion on its methyl group in molten potassium thiocyanate. This illustrates its reactivity in organic substitution reactions, an area of interest for further exploring the applications of this compound (Crowell, Braue, & Hillery, 1984).

Biomedical and Analytical Research

  • Fluorescent Sensor for Metal Detection : Methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate, a chemosensor synthesized from methyl 3,5-diformyl-4-hydroxybenzoate, demonstrates high selectivity and sensitivity toward Al3+ ions. This sensor's capability for bio-imaging in human cervical cancer cell lines suggests potential biomedical applications for similar compounds like this compound (Ye et al., 2014).

Safety and Hazards

“Methyl 3,5-dihydroxy-4-iodobenzoate” is classified with the signal word “Warning” and has hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

Mechanism of Action

Pharmacokinetics

Some physicochemical properties that might influence its pharmacokinetics have been reported :

    High Yes No No -6.88 cm/s 1.88 (iLOGP), 1.71 (XLOGP3), 1.49 (WLOGP), 1.63 (MLOGP), 1.72 (SILICOS-IT) -2.95 (ESOL), -2.73 (Ali), -2.27 (SILICOS-IT)

These properties suggest that the compound has a high gastrointestinal absorption and can cross the blood-brain barrier .

Biochemical Analysis

Biochemical Properties

Methyl 3,5-dihydroxy-4-iodobenzoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many compounds. The interaction between this compound and cytochrome P450 can lead to enzyme inhibition or activation, affecting the metabolic pathways of other compounds. Additionally, this compound can bind to proteins and alter their function, which can have downstream effects on cellular processes .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell function. It can also influence gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered levels of specific mRNAs and proteins. Furthermore, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, leading to competitive inhibition or activation. This binding can alter the enzyme’s conformation and affect its catalytic activity. Additionally, this compound can interact with DNA and RNA, influencing the transcription and translation processes. These interactions can result in changes in gene expression and protein synthesis, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. The degradation products can have different biochemical properties and may affect cellular processes differently. Long-term studies have also indicated that prolonged exposure to this compound can lead to cumulative effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cell death or tissue damage. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biochemical properties. These metabolites can further participate in metabolic reactions, affecting the overall metabolic flux and metabolite levels. The compound’s involvement in metabolic pathways can influence its pharmacokinetics and pharmacodynamics, determining its efficacy and safety in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or passive diffusion. Once inside the cell, this compound can interact with binding proteins, which can affect its localization and accumulation. The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression. It can also be localized to the mitochondria, affecting mitochondrial function and energy metabolism. The subcellular localization of this compound is essential for its role in cellular processes .

properties

IUPAC Name

methyl 3,5-dihydroxy-4-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO4/c1-13-8(12)4-2-5(10)7(9)6(11)3-4/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONSJSAOECUWLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)O)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50669828
Record name Methyl 3,5-dihydroxy-4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

338454-02-7
Record name Methyl 3,5-dihydroxy-4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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